Duramycin

Molecular imaging Apoptosis detection Phosphatidylethanolamine probe

Duramycin is the most clinically advanced Type B lantibiotic, with Phase II cystic fibrosis validation as Moli1901/Lancovutide. Unlike Lipid II-targeting Type A lantibiotics, duramycin binds phosphatidylethanolamine (PE) at Kd 11 nM, enabling SPECT/PET apoptosis imaging, CaCC pharmacology studies as a chloride transport reference standard, and PE-dependent viral entry inhibition (West Nile, dengue, Ebola). Insist on duramycin—no generic lantibiotic substitution meets these precise molecular pharmacology requirements.

Molecular Formula
Molecular Weight
Cat. No. B1576892
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDuramycin
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Duramycin Compound Profile and Core Specifications for Scientific Procurement


Duramycin is a 19-amino-acid tetracyclic lantibiotic (Type B) produced by Streptoverticillium cinnamoneus, structurally stabilized by one lanthionine and two methyllanthionine thioether bridges plus an unusual lysinoalanine bridge [1]. It belongs to the duramycin-type lantibiotic family (including cinnamycin/Ro09-0198 and ancovenin), distinguished from Type A lantibiotics (e.g., nisin, epidermin) by its globular conformation and phosphatidylethanolamine (PE)-specific binding mechanism rather than Lipid II targeting [2]. Duramycin has advanced to Phase II clinical trials for cystic fibrosis therapy under the investigational names Moli1901/Lancovutide, representing the most clinically advanced member of the duramycin family [3].

Why Duramycin Cannot Be Replaced by Other Lantibiotics in Specialized Research Applications


Substitution of duramycin with other lantibiotics is scientifically invalid due to fundamental mechanistic divergence. Type A lantibiotics (nisin, epidermin, gallidermin) exert antimicrobial activity via Lipid II binding and pore formation in the bacterial cell wall [1]. In contrast, duramycin and its Type B analogs (cinnamycin) specifically bind phosphatidylethanolamine (PE) in target membranes, inhibiting phospholipase A2 and disrupting multiple physiological functions independent of Lipid II [2]. Even within the Type B family, duramycin demonstrates superior clinical translatability: while cinnamycin shares PE-binding specificity, duramycin has completed Phase II clinical evaluation for cystic fibrosis—a milestone not achieved by cinnamycin or ancovenin [3]. Furthermore, duramycin's Kd of 11 nM for PE represents a well-characterized, quantifiable binding parameter essential for molecular probe applications, whereas binding affinities for other Type B lantibiotics are less systematically documented [4].

Quantitative Differentiation Evidence: Duramycin Versus Lantibiotic Comparators


PE Binding Affinity: Duramycin Kd = 11 nM versus Annexin V Control

Duramycin binds phosphatidylethanolamine (PE) with a dissociation constant (Kd) of 11 nM at a 1:1 stoichiometry, as established by competition assays with PE-containing liposomes [1]. In direct comparison, annexin V (the established molecular probe for phosphatidylserine imaging) binds its target PS with Kd = 7 nM, placing duramycin's PE-binding affinity within the same high-affinity range suitable for molecular imaging applications [2]. Notably, cinnamycin—duramycin's closest structural analog differing only by Phe10→Leu substitution—shares PE-binding specificity but lacks equivalently characterized Kd quantification in standardized assay formats [3].

Molecular imaging Apoptosis detection Phosphatidylethanolamine probe

Antimicrobial MIC Range: 2-43 μM Against Gram-Positive Bacteria with PE-Dependent Selectivity

Duramycin exhibits minimum inhibitory concentration (MIC) values ranging from 2 to 43 μM against sensitive Gram-positive bacterial strains, with 50 μM established as the MIC cutoff for resistance classification [1]. This activity spectrum is mechanistically linked to membrane phosphatidylethanolamine (PE) content: lipidomic profiling revealed that sensitive strains possess detectable PE in their cell membranes, whereas resistant strains lack measurable PE [2]. In contrast, nisin—the most widely used Type A lantibiotic—targets Lipid II and demonstrates potent activity (MIC typically < 0.1 μM against susceptible strains) but lacks the PE-dependent selectivity mechanism that enables duramycin to discriminate based on membrane lipid composition rather than cell wall precursor accessibility [3].

Antimicrobial screening Bacterial selectivity Lipidomic profiling

Chloride Transport Modulation: Biphasic Response with Stimulation at 1 μM and Inhibition at 100-250 μM

Duramycin exhibits a concentration-dependent biphasic effect on chloride (Cl⁻) efflux in cystic fibrosis bronchial epithelial (CFBE) cells. At 1 μM, duramycin stimulates Cl⁻ efflux, whereas at higher concentrations (100-250 μM), it inhibits Cl⁻ efflux [1]. This biphasic response was confirmed using CFTRinh-172 (a CFTR inhibitor) and gadolinium chloride (a capacitative Ca²⁺ entry blocker), both of which attenuated duramycin-induced Cl⁻ efflux [2]. In contrast, no Cl⁻ efflux effect was observed in non-CF human bronchial epithelial cells (16HBE) or CF pancreatic cells, indicating cell-type specificity [3]. Cinnamycin, despite structural similarity, has not been evaluated in equivalent CF epithelial models, leaving duramycin as the only Type B lantibiotic with quantitative ion transport characterization in disease-relevant cellular systems.

Cystic fibrosis Ion transport Epithelial chloride channels

Viral Entry Inhibition: Broad-Spectrum Activity Against Ebola, Dengue, and West Nile Viruses

Duramycin efficiently inhibits entry of West Nile virus, dengue virus, and Ebola virus in a TIM1 (T-cell immunoglobulin mucin domain protein 1)-dependent manner. The inhibitory effect is specific: duramycin blocks TIM1-mediated viral entry but does not affect L-SIGN-mediated infection, and it acts by preventing virus attachment to TIM1 [1]. The study demonstrated that PE is present in flavivirus and filovirus virions, and that duramycin's PE-binding specificity underlies this antiviral mechanism [2]. While cinnamycin shares PE-binding capability, no peer-reviewed studies have demonstrated equivalent broad-spectrum antiviral activity across multiple high-priority viral families for cinnamycin. Type A lantibiotics (nisin, epidermin) lack PE-binding specificity entirely and have not been reported to inhibit viral entry via TIM1 or related PS/PE receptor pathways [3].

Antiviral Viral entry TIM1 receptor

Clinical Advancement Status: Phase II Completion in Cystic Fibrosis

Duramycin (investigational name Moli1901/Lancovutide) has completed Phase II clinical trials for cystic fibrosis therapy, making it the most clinically advanced member of the Type B lantibiotic family [1]. The clinical program evaluated duramycin's ability to stimulate alternative calcium-activated chloride channels (CaCC) to compensate for defective CFTR function in CF patients [2]. In contrast, cinnamycin—duramycin's closest structural analog—has not advanced beyond preclinical investigation for any therapeutic indication. Other Type A lantibiotics have achieved clinical or commercial use in distinct domains: nisin is FDA-approved as a food preservative (Generally Recognized as Safe, GRAS), and epidermin has been used topically for acne and eczema, but neither has been evaluated in CF clinical trials due to their Lipid II-targeting mechanism which is irrelevant to chloride channel modulation [3].

Clinical development Cystic fibrosis therapy Investigational drug

Optimal Application Scenarios for Duramycin Procurement in Research and Industrial Settings


Molecular Imaging Probe Development for Apoptosis and Cell Death Detection

Duramycin's 1:1 PE binding with Kd = 11 nM [1] enables SPECT and PET imaging applications following radiolabeling (e.g., 99mTc-duramycin). In vivo studies demonstrate blood clearance half-life < 4 minutes in rats, low hepatic/gastrointestinal uptake, and > 30-fold enhanced uptake in apoptotic versus viable cells [2]. Procurement is justified for research programs developing cell death imaging agents for myocardial infarction, cancer therapy monitoring, or neurodegeneration studies where PE externalization serves as an early apoptotic marker.

Cystic Fibrosis Ion Transport Research and Drug Discovery

Duramycin's biphasic Cl⁻ transport modulation—stimulation at 1 μM, inhibition at 100-250 μM in CFBE cells [3]—provides a defined concentration-response relationship for CF research. The compound's Phase II clinical validation [4] supports its use as a reference standard for assays evaluating alternative chloride channel activation in CFTR-deficient epithelia. Researchers studying CaCC pharmacology or developing CF therapeutics targeting ion transport should procure duramycin as a characterized positive control.

Antiviral Research Targeting Enveloped Virus Entry via TIM1 Pathway

Duramycin inhibits entry of West Nile, dengue, and Ebola viruses by blocking virion-associated PE binding to TIM1 receptors [5]. This specific mechanism—distinct from PS receptor antagonists—positions duramycin as a tool compound for dissecting PE-dependent viral entry pathways. Procurement is indicated for virology laboratories investigating flavivirus or filovirus entry mechanisms, screening for entry inhibitors, or validating TIM1 as an antiviral target.

Selective Antimicrobial Screening and Microbiome Modulation Studies

Duramycin's PE-dependent antimicrobial activity (MIC 2-43 μM against PE-containing strains; resistant strains > 50 μM) [6] enables selective targeting of bacteria based on membrane lipid composition rather than cell wall structure. This property supports microbiome engineering studies requiring narrow-spectrum antimicrobial agents that spare PE-deficient commensals. Researchers studying microbial ecology, plant-associated bacterial communities, or selective antimicrobial strategies should consider duramycin over broad-spectrum Type A lantibiotics.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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